N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a morpholin-4-ylmethyl group and a benzamide moiety. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide typically involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit the activity of certain enzymes and proteins, leading to a reduction in pathological processes such as inflammation and tumor growth. The exact molecular pathways involved may include the inhibition of kinase activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)benzamide: Shares the cyanophenyl and benzamide moieties but lacks the morpholin-4-ylmethyl group.
N-[4-(Cyanomethyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide: Contains a sulfonyl group instead of the morpholin-4-ylmethyl group.
Uniqueness
N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c21-10-9-16-3-7-19(8-4-16)22-20(24)18-5-1-17(2-6-18)15-23-11-13-25-14-12-23/h1-8H,9,11-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYCDRFUMGTAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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